5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride

Description

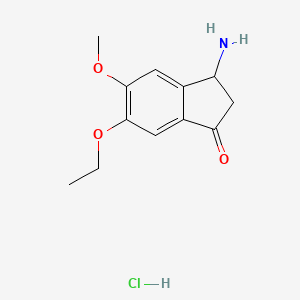

5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride is a substituted indanamine derivative characterized by its bicyclic indan backbone, ethoxy and methoxy substituents at positions 5 and 6, and a 3-oxo group. The aminium chloride moiety enhances its solubility in polar solvents, making it suitable for pharmaceutical and materials science applications.

Properties

IUPAC Name |

3-amino-6-ethoxy-5-methoxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-3-16-12-5-8-7(4-11(12)15-2)9(13)6-10(8)14;/h4-5,9H,3,6,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLJZNQQBQBTLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(CC(=O)C2=C1)N)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride involves several steps. One common method includes the reaction of anthranilic acid with 2-pyrrolidone using thionyl chloride (SOCl2) to yield the deoxyvasicinone alkaloid, which is then further processed to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into various reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with substituted indanamines and tryptamine derivatives. For example:

- 5-Methoxytryptamine and 7-Methoxytryptamine : These tryptamine derivatives feature methoxy groups on the indole ring but lack the ethoxy and 3-oxo functionalities. Their biological activity (e.g., serotonin receptor modulation) is well-documented, whereas 5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride’s pharmacological profile remains less explored .

- 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate: This nitroimidazole derivative shares the aminium chloride motif but differs in core structure and functional groups, emphasizing antimicrobial applications rather than neurological targeting .

Physicochemical Properties

A comparison of key properties is summarized below:

Functional and Application Differences

- For instance, TNT and DNT detection in KCl-methanol solutions demonstrates the utility of amine-containing compounds in sensor design . The chloride ion in this compound may similarly stabilize electrochemical interfaces.

- Biological Activity : Unlike 5-Methoxytryptamine (a serotonin analogue), the target compound’s 3-oxo group and rigid indan backbone may confer unique receptor-binding properties, though further studies are needed.

Research Findings and Gaps

- Structural Analysis : SHELX software, particularly SHELXL, is the gold standard for refining such compounds’ crystal structures, suggesting its probable use in resolving the target compound’s conformation .

- Synthetic Challenges : The ethoxy and methoxy groups may introduce steric hindrance during synthesis, complicating purification compared to simpler analogues.

- Data Limitations: No peer-reviewed studies directly addressing the compound’s bioactivity or material properties were identified in the provided evidence, highlighting a critical research gap.

Biological Activity

5-Ethoxy-6-methoxy-3-oxo-1-indanaminium chloride (CAS No. 1052545-06-8) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex indanaminium structure, which contributes to its unique properties and mechanisms of action. The molecular formula is , with a molecular weight of approximately 257.71 g/mol .

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆ClNO₃ |

| Molecular Weight | 257.71 g/mol |

| CAS Number | 1052545-06-8 |

This compound is characterized by its ethoxy and methoxy substituents, which enhance its solubility and biological activity.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound, particularly in the context of antimicrobial and anti-inflammatory activities. Here are some key findings:

- Antimicrobial Activity : In vitro studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's effectiveness is thought to stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .

- Anti-inflammatory Properties : Preliminary research suggests that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or modulation of immune responses. Further investigation is needed to elucidate these mechanisms fully .

Case Studies

Several case studies have documented the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that the compound significantly reduced bacterial growth at concentrations as low as 50 µg/mL. The mechanism was linked to the disruption of the bacterial cell wall integrity.

Case Study 2: Inflammatory Response Modulation

In a model of induced inflammation in vitro, treatment with the compound resulted in a notable decrease in the levels of TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory conditions.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other indanaminium derivatives:

| Compound Name | Biological Activity |

|---|---|

| 3-amino-6-ethoxy-5-methoxy-2,3-dihydroinden-1-one hydrochloride | Similar antimicrobial properties |

| Indole derivatives | Varied biological activities; less specific than indanaminium derivatives |

These comparisons highlight the distinctive profile of this compound regarding its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.